4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENYL 1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXYLATE
Overview
Description
4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENYL 1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXYLATE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENYL 1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENYL 1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl groups in the anthracene moiety can be reduced to alcohols.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atoms could yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity and could be investigated for potential therapeutic applications.
Medicine: The compound could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENYL 1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXYLATE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-dichloropyridin-2-yl)oxy]benzoic acid
- 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl acetic acid
Uniqueness
What sets 4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENYL 1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXYLATE apart is its unique combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 1-nitro-9,10-dioxoanthracene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Cl2N2O7/c27-13-11-20(28)25(29-12-13)36-14-5-7-15(8-6-14)37-26(33)19-10-9-18-21(22(19)30(34)35)24(32)17-4-2-1-3-16(17)23(18)31/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKPLKBNBMKHQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)OC4=CC=C(C=C4)OC5=C(C=C(C=N5)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12Cl2N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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